

"physical and chemical characteristics of N-(4-bromobenzyl)cyclopropanamine"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -(4-bromobenzyl)cyclopropanamine
Cat. No.:	B183676

[Get Quote](#)

In-Depth Technical Guide to N-(4-bromobenzyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **N-(4-bromobenzyl)cyclopropanamine**, a molecule of interest in medicinal chemistry and drug discovery. This document summarizes its known properties, outlines a potential synthetic pathway, and discusses the biological relevance of its structural motifs.

Core Physical and Chemical Characteristics

N-(4-bromobenzyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring attached to a benzyl group, which is substituted with a bromine atom at the para position. It is commercially available as both a free base and a hydrochloride salt.

Property	N-(4-bromobenzyl)cyclopropanamine (Free Base)	N-(4-bromobenzyl)cyclopropanamine hydrochloride
CAS Number	70894-73-4 [1]	1158780-91-6 [2]
Molecular Formula	C ₁₀ H ₁₂ BrN [1]	C ₁₀ H ₁₃ BrCIN [2]
Molecular Weight	226.11 g/mol [1]	262.57 g/mol [2]
Appearance	Colorless to yellow liquid	No data available
Melting Point	No data available	No data available
Boiling Point	No data available	No data available
Solubility	No data available	No data available
Storage	Room temperature	Inert atmosphere, room temperature [2]

Hazard Information (Free Base): Causes skin and eye irritation. May cause respiratory irritation.

Synthesis and Structural Elucidation

While a specific, detailed experimental protocol for the synthesis of **N-(4-bromobenzyl)cyclopropanamine** is not readily available in the reviewed literature, a plausible synthetic route can be inferred from standard organic chemistry principles. The synthesis would likely involve the reaction of 4-bromobenzyl bromide with cyclopropanamine.

A general procedure for the synthesis of a related compound, 4-bromobenzyl bromide, involves the bromination of 4-bromotoluene in the presence of a radical initiator under irradiation.

Experimental Protocol: Synthesis of 4-bromobenzyl bromide (Illustrative)

This protocol describes the synthesis of a key precursor.

Materials:

- 4-bromotoluene (p-bromotoluene)

- Bromine
- Carbon tetrachloride (dry)
- Sodium bicarbonate solution (ice-cold)
- Magnesium sulfate
- Ethanol

Procedure:

- Dissolve 4-bromotoluene in dry carbon tetrachloride in a two-necked flask equipped with a reflux condenser and a dropping funnel.
- Heat the mixture to boiling.
- Add bromine dropwise while irradiating the mixture with a 500-watt photolamp. The rate of addition should be controlled to maintain a nearly colorless reflux.
- After the addition is complete (approximately 30 minutes to 2 hours), stop the irradiation and allow the mixture to cool.
- Wash the cooled solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.
- Dry the organic layer with magnesium sulfate.
- Evaporate the solvent under reduced pressure.
- Purify the resulting residue by crystallization from ethanol to yield 4-bromobenzyl bromide.^[3]

The subsequent reaction of 4-bromobenzyl bromide with cyclopropanamine would likely proceed via a nucleophilic substitution reaction to yield **N-(4-bromobenzyl)cyclopropanamine**.

Structural Elucidation:

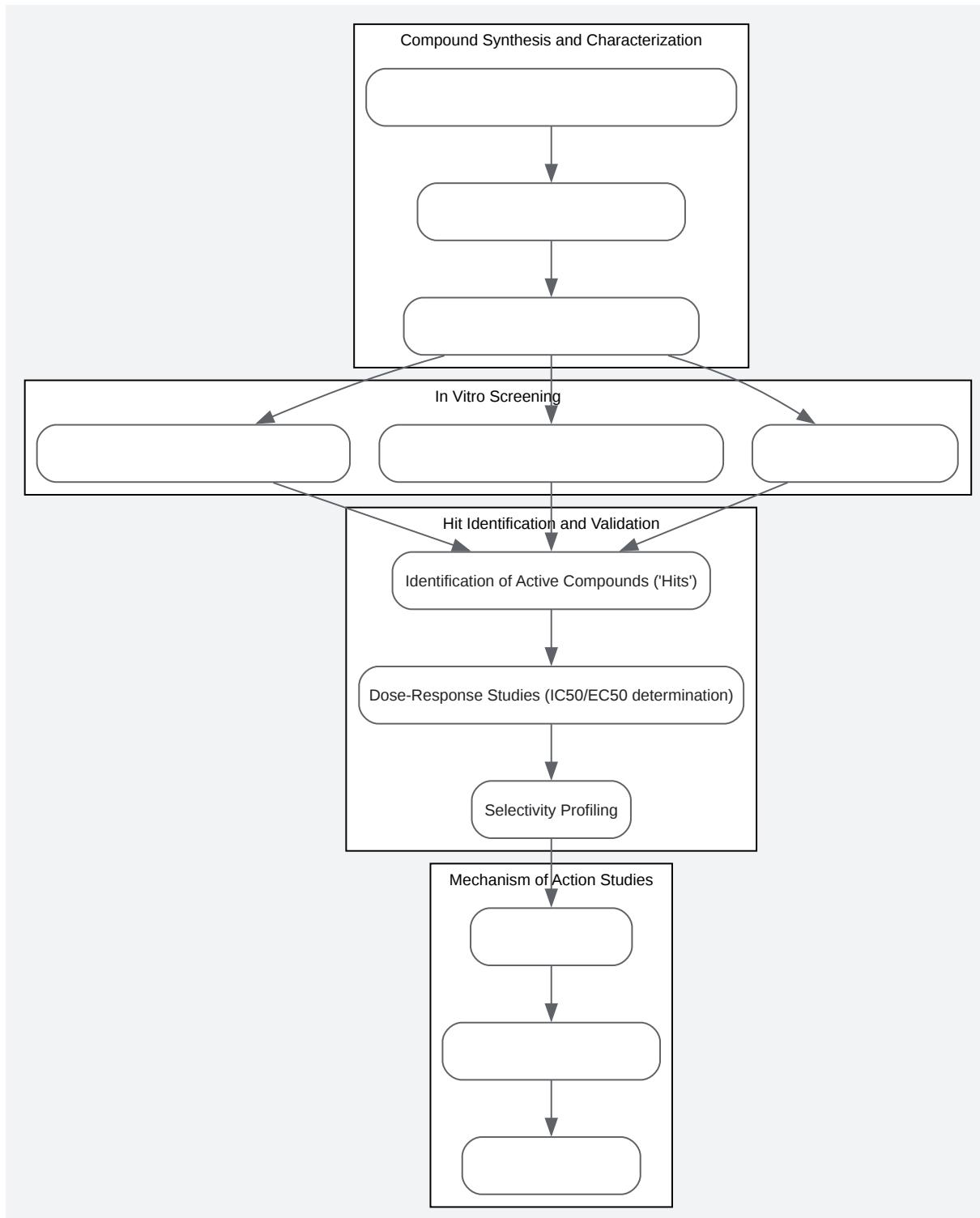
The structure of **N-(4-bromobenzyl)cyclopropanamine** can be confirmed using various spectroscopic methods. While specific spectra for this compound are not available in the searched literature, the expected NMR data can be predicted based on its structure.

- ^1H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the 4-bromophenyl group, a singlet for the benzylic methylene (CH_2) protons, and multiplets for the methine (CH) and methylene (CH_2) protons of the cyclopropyl ring.
- ^{13}C NMR: The spectrum would display distinct signals for each of the carbon atoms in the molecule, including the substituted aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring.

The chemical structure of **N-(4-bromobenzyl)cyclopropanamine** is depicted in the following diagram:

Caption: Chemical structure of **N-(4-bromobenzyl)cyclopropanamine**.

Biological Activity and Signaling Pathways


Specific experimental data on the biological activity and signaling pathways of **N-(4-bromobenzyl)cyclopropanamine** are not available in the current body of scientific literature. However, the structural motifs present in the molecule, namely the N-benzyl and cyclopropane moieties, are found in numerous biologically active compounds, suggesting potential areas for investigation.

- N-Benzyl Derivatives: N-benzyl groups are common in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.^[4] For example, certain N-benzyl-1H-benzimidazol-2-amine derivatives have shown in vitro activity against various *Leishmania* species.
- Cyclopropane Derivatives: The cyclopropane ring is a feature of many natural products and synthetic compounds with diverse biological activities. These include enzyme inhibition and potential therapeutic applications.

Given the presence of these pharmacologically relevant groups, **N-(4-bromobenzyl)cyclopropanamine** could be a candidate for screening in various biological assays to explore its potential as an antimicrobial, anticancer, or other therapeutic agent.

Further research is required to elucidate its specific biological targets and mechanisms of action.

The following diagram illustrates a generalized workflow for screening the biological activity of a novel compound like **N-(4-bromobenzyl)cyclopropanamine**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for biological activity screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(4-bromobenzyl)-N-cyclopropylamine | 70894-73-4 [chemicalbook.com]
- 2. 1158780-91-6|N-(4-Bromobenzyl)cyclopropanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. ["physical and chemical characteristics of N-(4-bromobenzyl)cyclopropanamine"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183676#physical-and-chemical-characteristics-of-n-4-bromobenzyl-cyclopropanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com